molecular formula C24H26N4O4 B2988002 3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207033-09-7

3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2988002
CAS RN: 1207033-09-7
M. Wt: 434.496
InChI Key: VUSASMPHRGIHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Novel bioactive 1,2,4-oxadiazole natural product analogs, structurally related to 3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been synthesized and tested for antitumor activity. These compounds were evaluated against a panel of 11 cell lines in vitro, revealing significant antitumor potential (Maftei et al., 2013).

Synthesis Methods

Research has explored various synthesis methods for derivatives of quinazoline-2,4(1H,3H)-dione, including studies on the reaction of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates and the efficient synthesis of these compounds from CO2 using ionic liquids (Klásek et al., 2009); (Lu et al., 2014).

Herbicidal Activity

Derivatives of quinazoline-2,4-dione have been synthesized and evaluated for herbicidal activity. These compounds exhibited effective weed control capabilities, suggesting their potential use in agricultural applications (Wang et al., 2014).

Catalysis

Research on 3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and its derivatives has included studies on their use in catalysis. For example, the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones has been reported, demonstrating the compound's role in facilitating chemical reactions (Rajesh et al., 2011).

Pharmaceutical Applications

Quinazoline-2,4(1H,3H)-diones, structurally related to 3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been investigated for their pharmaceutical applications. For example, studies have focused on their synthesis and evaluation as antioxidants in lubricating grease and as potential chemotherapeutic agents (Hussein et al., 2016).

properties

IUPAC Name

3-butyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-4-5-14-27-23(29)19-8-6-7-9-20(19)28(24(27)30)15-21-25-22(26-32-21)17-10-12-18(13-11-17)31-16(2)3/h6-13,16H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSASMPHRGIHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.